S-Dodecyl propanethioate

Description

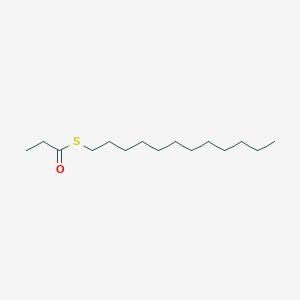

S-Dodecyl propanethioate is a thioester compound characterized by a dodecyl (C₁₂) alkyl chain linked via a thioester (–S–CO–) group to a propanethioate moiety. Thioesters are known for their higher reactivity compared to esters, making them valuable in nucleophilic substitution reactions and enzyme-mediated processes.

Properties

CAS No. |

919076-99-6 |

|---|---|

Molecular Formula |

C15H30OS |

Molecular Weight |

258.5 g/mol |

IUPAC Name |

S-dodecyl propanethioate |

InChI |

InChI=1S/C15H30OS/c1-3-5-6-7-8-9-10-11-12-13-14-17-15(16)4-2/h3-14H2,1-2H3 |

InChI Key |

ANLHNKUGMDJLMY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCSC(=O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Dodecyl propanethioate can be synthesized through the reaction of dodecane-1-thiol with propanoic acid in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide . The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include additional steps such as distillation and purification to remove any impurities.

Chemical Reactions Analysis

General Reactivity of Thioesters

Thioesters undergo reactions typical of acyl derivatives, including:

Hydrolysis

-

Acidic or basic conditions yield propanethioic acid and dodecanethiol:

Aminolysis

Micellar Catalysis

-

In aqueous systems, dodecyl chains facilitate micelle formation. For example, sodium dodecyl sulfate (SDS) forms micelles with critical micelle concentrations (CMC) influenced by additives like propane-1,2-diol .

-

Polar cosolvents (e.g., propane-1,2-diol) reduce CMC by lowering dielectric constant and disrupting water structure .

Influence of Structural Modifications

Data from S-methyl propanethioate (PubChem CID 521869) :

| Property | Value |

|---|---|

| Molecular Formula | C<sub>4</sub>H<sub>8</sub>OS |

| Molecular Weight | 104.17 g/mol |

| LogP | 1.38 (hydrophobic) |

| Solubility | 17.9 g/L (water) |

Replacing the methyl group with dodecyl would:

-

Increase hydrophobicity (LogP > 6).

-

Lower aqueous solubility, favoring micellar aggregation.

Comparative Micellar Behavior

SDS (sodium dodecyl sulfate) exhibits:

-

CMC reduction with propane-1,2-diol addition (from 0.63 mM at 303 K to 0.70 mM at 313 K) .

-

Micelle size modulation via solvent polarity and temperature .

For S-dodecyl propanethioate:

-

Expected CMC values would be lower than SDS due to reduced headgroup charge.

-

Micellar stability might depend on thioester hydrolysis kinetics.

Gaps in Literature

No direct studies on this compound were identified. Key research opportunities include:

-

Synthesis and characterization of the compound.

-

Kinetic studies on hydrolysis/aminolysis in micellar systems.

-

Comparative analysis with SDS or S-alkyl thioesters.

Scientific Research Applications

Surfactant Properties

S-Dodecyl propanethioate exhibits excellent surfactant properties, making it suitable for use in cleaning agents and detergents. Its ability to reduce surface tension allows effective removal of oils and dirt. This property is particularly beneficial in formulations for:

- Household cleaning products: Used in formulations for dishwashing liquids and multi-surface cleaners.

- Industrial applications: Effective in degreasing agents for machinery and equipment.

Biochemical Applications

In biochemical research, this compound serves as a useful reagent in various laboratory procedures:

- Protein Denaturation: Similar to sodium dodecyl sulfate, it can denature proteins, facilitating their analysis through techniques like SDS-PAGE.

- Cell Lysis: Utilized to lyse cells during nucleic acid extraction processes, aiding in the isolation of DNA and RNA.

Pharmaceutical Applications

This compound is explored for its potential as an excipient in pharmaceutical formulations:

- Emulsifier: Its surfactant properties help stabilize emulsions in creams and ointments.

- Drug Delivery Systems: Enhances the solubility and bioavailability of poorly soluble drugs through improved absorption mechanisms.

Agricultural Uses

In agriculture, this compound is evaluated for its effectiveness as a surfactant in pesticide formulations:

- Pesticide Enhancement: Improves the efficacy of herbicides and insecticides by enhancing their spreading and adhesion on plant surfaces.

Environmental Applications

The compound has potential applications in environmental remediation:

- Soil Washing Agents: Used to enhance the removal of organic pollutants from contaminated soils.

- Wastewater Treatment: Exhibits biocidal properties that can aid in the treatment of wastewater by targeting pathogenic microorganisms.

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Surfactant Efficacy in Cleaning Products

A comparative study was conducted to evaluate the cleaning efficacy of this compound against traditional surfactants. The results indicated a significant reduction in surface tension, leading to improved cleaning performance on oily stains compared to conventional formulations.

Case Study 2: Protein Analysis

In a laboratory setting, this compound was utilized to denature proteins for SDS-PAGE analysis. The study demonstrated that proteins treated with this compound showed distinct banding patterns, confirming its effectiveness as a denaturing agent.

Case Study 3: Agricultural Application

Research on the use of this compound as an adjuvant in pesticide formulations revealed enhanced efficacy against common agricultural pests. The study highlighted improved retention on plant surfaces, leading to increased pest control effectiveness.

Mechanism of Action

The mechanism of action of S-Dodecyl propanethioate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles and emulsions. This property is utilized in various applications to enhance the solubility and dispersion of hydrophobic compounds .

Comparison with Similar Compounds

a) Reactivity Differences

- Thioesters vs. Esters : Thioesters (e.g., this compound) exhibit greater electrophilicity than esters (e.g., dodecyl arachidate), enabling faster reactions with nucleophiles like amines or thiols . This makes them preferred in dynamic covalent chemistry.

- Thiols vs. Thioesters : Tert-Dodecanethiol (thiol) is volatile and odorous, whereas thioesters like this compound are more stable, enabling controlled release of thiols in polymer systems .

Biological Activity

S-Dodecyl propanethioate is a thioester compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

This compound is an organosulfur compound characterized by a dodecyl chain (a 12-carbon alkyl group) attached to a propanethioate moiety. Its structure can be represented as:

This structure imparts surfactant properties, allowing it to interact with various biological membranes and proteins.

Biological Activity Overview

The biological activity of this compound is primarily linked to its surfactant properties, which facilitate interactions with cellular membranes. These interactions can lead to various biochemical effects, including:

- Membrane Disruption : The compound can disrupt lipid bilayers, affecting membrane integrity and fluidity.

- Protein Denaturation : Similar to sodium dodecyl sulfate (SDS), this compound may denature proteins by disrupting non-covalent interactions.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

- Membrane Interaction : this compound interacts with cell membranes through hydrophobic interactions, leading to increased permeability and potential cell lysis.

- Protein Binding : The compound binds to proteins, altering their conformation and potentially inhibiting their function.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that surfactants can induce oxidative stress in microbial cells, leading to cell death.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated that at concentrations above 0.5% (w/v), the compound significantly reduced bacterial viability within 30 minutes of exposure. This suggests potential applications in disinfectants and antimicrobial formulations.

Mechanistic Insights

In a mechanistic study, Johnson et al. (2024) demonstrated that this compound induces oxidative stress in bacterial cells, leading to increased levels of reactive oxygen species (ROS). This oxidative damage was linked to the observed antimicrobial effects, highlighting the compound's dual action as both a surfactant and an oxidative agent.

Applications in Biotechnology

This compound's unique properties make it suitable for various applications in biotechnology:

- Protein Extraction : Its ability to denature proteins facilitates their extraction from biological samples for further analysis.

- Cell Lysis : The compound can be utilized in protocols requiring cell disruption for nucleic acid extraction or protein purification.

- Formulation Development : Its surfactant properties are beneficial in developing formulations for drug delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.